

A Comparative Guide to Purity Assessment of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-5-Carboxylic Acid

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The accurate determination of purity for **2,3-Dihydrobenzofuran-5-Carboxylic Acid**, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of four common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Each method's principles, experimental protocols, and performance metrics are detailed to aid researchers in selecting the most appropriate technique for their specific needs.

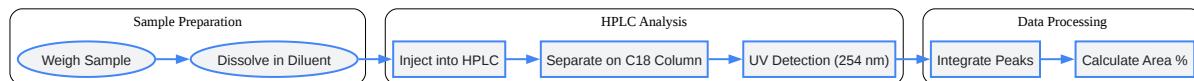
High-Performance Liquid Chromatography (HPLC)

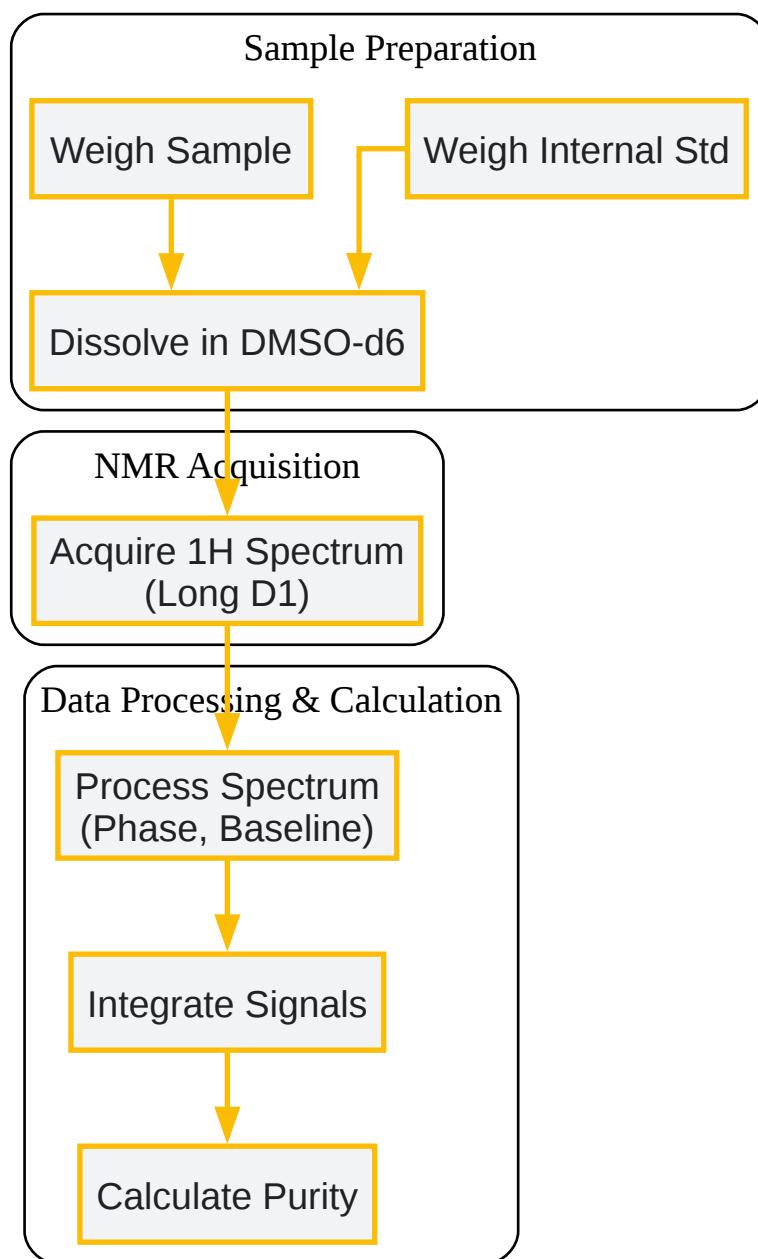
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a broad range of compounds.^[1] For aromatic carboxylic acids, reversed-phase HPLC is a common and effective method.^{[2][3]}

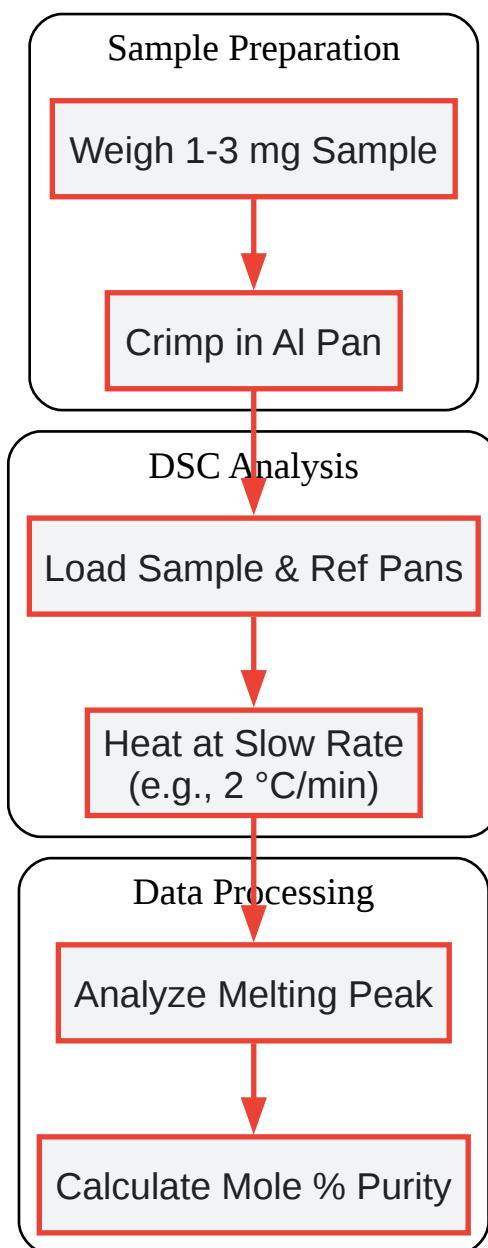
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

- Sample Preparation: Accurately weigh approximately 10 mg of the **2,3-Dihydrobenzofuran-5-Carboxylic Acid** sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

- Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size) is typically employed.
- Mobile Phase: A gradient elution is often used to separate the main compound from any potential impurities. A common mobile phase consists of:
 - Solvent A: 0.1% Phosphoric Acid in Water
 - Solvent B: Acetonitrile
- Gradient Program: A typical gradient might start at 80% A / 20% B, ramping to 20% A / 80% B over 20 minutes.
- Detection: Monitor the elution at a wavelength of 254 nm, where the benzofuran chromophore exhibits strong absorbance.
- Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.







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- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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